Di(prop-2-yn-1-yl)amine hydrochloride

Vue d'ensemble

Description

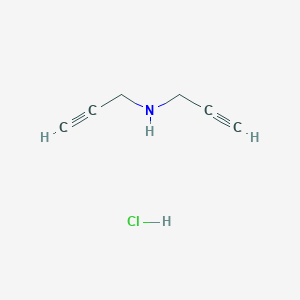

Di(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H8ClN. It is a derivative of dipropargylamine, characterized by the presence of two prop-2-yn-1-yl groups attached to a nitrogen atom, forming a hydrochloride salt. This compound is known for its applications in organic synthesis and its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of propargylamine with propargyl halides under basic conditions. The reaction typically proceeds as follows:

-

Reaction of Propargylamine with Propargyl Bromide

Reagents: Propargylamine, propargyl bromide, and a base such as sodium hydroxide.

Conditions: The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.

Product: Di(prop-2-yn-1-yl)amine.

-

Formation of Hydrochloride Salt

Reagents: Di(prop-2-yn-1-yl)amine and hydrochloric acid.

Conditions: The amine is dissolved in an organic solvent, and hydrochloric acid is added dropwise to form the hydrochloride salt.

Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Di(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

Products: Oxidized derivatives of di(prop-2-yn-1-yl)amine.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: The reaction is performed in an inert atmosphere, often in an organic solvent.

Products: Reduced forms of di(prop-2-yn-1-yl)amine.

-

Substitution

Reagents: Various nucleophiles such as halides or amines.

Conditions: The reaction is carried out in an organic solvent, often with a catalyst.

Products: Substituted derivatives of di(prop-2-yn-1-yl)amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Solvents: Tetrahydrofuran, dichloromethane, ethanol.

Catalysts: Palladium, copper.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1. Building Block for Complex Molecules

Di(prop-2-yn-1-yl)amine hydrochloride serves as a versatile building block in organic synthesis. It can undergo various reactions, including hydroamination and cycloaddition processes, which are essential for constructing complex polycyclic structures. For example, it has been utilized in synthesizing guanidine-substituted dienes that can react with dienophiles to form spirocyclic compounds .

2.2. Synthesis of Bioactive Compounds

The compound has been explored for its potential in synthesizing bioactive molecules, particularly those exhibiting anti-tumor and anti-microbial activities. Its derivatives have shown promise in developing new therapeutic agents aimed at treating various diseases, including neurodegenerative disorders .

Medicinal Chemistry Applications

3.1. Neuroprotective Agents

Recent studies have indicated that di(prop-2-yn-1-yl)amine derivatives may function as dual inducers of the nuclear factor erythroid 2-related factor 2 (NRF2), which plays a crucial role in cellular defense against oxidative stress. This property is particularly relevant for developing neuroprotective agents against conditions such as Parkinson's disease .

3.2. Enzyme Inhibition

The compound's derivatives have been investigated for their ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This inhibition can enhance the levels of neurotransmitters like dopamine, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases .

Case Studies

4.1. Synthesis of Guanidine Derivatives

In a study exploring hydroamination reactions, this compound was used to synthesize various guanidine derivatives through selective Rh(II)-mediated hydroamination processes. These derivatives exhibited significant reactivity towards dienophiles, leading to the formation of complex structures that may serve as lead compounds in drug development .

4.2. Neuroprotective Drug Development

A recent investigation highlighted the potential of di(prop-2-yn-1-yl)amine derivatives in providing neuroprotection against dopaminergic neuron loss in animal models of Parkinson's disease. The study demonstrated that these compounds could modulate neuroinflammation and reduce neuronal death through NRF2 activation .

Table: Summary of Applications

Mécanisme D'action

The mechanism of action of di(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, including neuroprotection and modulation of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Di(prop-2-yn-1-yl)amine hydrochloride can be compared with other similar compounds, such as:

-

Propargylamine

Similarity: Both compounds contain a propargyl group.

Difference: this compound has two propargyl groups, while propargylamine has only one.

-

N,N-Di(prop-2-yn-1-yl)amine

Similarity: Both compounds have two propargyl groups attached to a nitrogen atom.

Difference: this compound is the hydrochloride salt form, while N,N-di(prop-2-yn-1-yl)amine is the free base.

-

Selegiline

Similarity: Both compounds contain a propargyl group and are used in neuroprotective research.

Difference: Selegiline has a different molecular structure and is a well-known monoamine oxidase inhibitor.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biological research, and potential therapeutic uses. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications.

Activité Biologique

Di(prop-2-yn-1-yl)amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, characterized by its propargyl amine moieties, is synthesized through reactions involving propargylamine derivatives. The synthesis typically involves the reaction of propargylamine with suitable electrophiles under controlled conditions to yield the hydrochloride salt form. This compound's structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, compounds with similar structures have demonstrated:

- Inhibition of Cholinesterases : Propargylamines are known for their role as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, related compounds have shown significant inhibition with IC50 values in the nanomolar range .

- Monoamine Oxidase Inhibition : The compound also exhibits potential as a monoamine oxidase (MAO) inhibitor, which can influence neurotransmitter levels in the brain and may have implications for mood disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Neuroprotective Effects : In a study investigating the neuroprotective properties of propargylamine derivatives, this compound was shown to enhance synaptic transmission and long-term potentiation (LTP) in hippocampal neurons. These effects suggest potential applications in treating cognitive decline associated with neurodegenerative diseases .

- Antidepressant Activity : Another study highlighted the compound's role as a MAO-B inhibitor, indicating that it may help in alleviating symptoms of depression by increasing levels of monoamines such as serotonin and dopamine in the brain .

- Antimicrobial Properties : While primarily studied for its neuropharmacological effects, some derivatives have also exhibited antimicrobial activities against various bacterial strains, suggesting broader therapeutic potential beyond neurological applications .

Propriétés

IUPAC Name |

N-prop-2-ynylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c1-3-5-7-6-4-2;/h1-2,7H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLDYNBXYLPYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605667 | |

| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93282-90-7 | |

| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(prop-2-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.